N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide
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Overview
Description
N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . This particular compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium iodide (KI) under reflux .
Chemical Reactions Analysis
N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are implicated in various neurological disorders. By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects .
Comparison with Similar Compounds
N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Carbadox: An antimicrobial agent used in animal feed.
Levomycin: An antibiotic with broad-spectrum activity.
Compared to these compounds, this compound is unique due to its potential use as an atypical antipsychotic agent, highlighting its significance in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-14(27)22-15-6-8-16(9-7-15)30(28,29)26-12-10-25(11-13-26)20-19(21)23-17-4-2-3-5-18(17)24-20/h2-9H,10-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOQPHKARQEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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